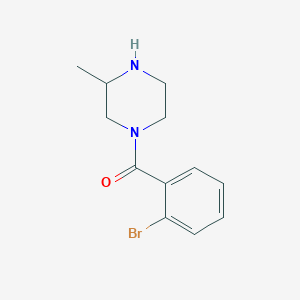
1-(2-Bromobenzoyl)-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Bromobenzoyl)-3-methylpiperazine” is a derivative of 2-Bromobenzoyl chloride . 2-Bromobenzoyl chloride is a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromobenzoyl)-3-methylpiperazine” were not found, similar compounds such as 2-Bromobenzoyl chloride and propranolol derivatives have been synthesized using various methods .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
This compound can be used in the pharmaceutical industry . It can serve as a building block in the synthesis of various pharmaceutical drugs .
Agrochemicals
It also finds application in the agrochemical industry . It can be used in the synthesis of various agrochemicals .
Dyestuff Fields
This compound can be used in the dyestuff industry . It can be used in the synthesis of various dyes .
Cooperative EnT/NHC Catalysis
The compound has been used in cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes . This process affords the corresponding highly functionalized polycyclic indolines in moderate to good yields with exclusive diastereoselectivities .
CAr–Br Bond Cleavage
The compound has been used in research related to CAr–Br bond cleavage via cooperative EnT/NHC catalysis . This protocol demonstrates the cleavage of CAr–Br bond under mild cooperative EnT/NHC catalysis .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been found to targetJAK2 , a protein involved in cell survival signaling .
Mode of Action
The related compound bp-1c is known to inhibit jak2 tyr1007/1008 phosphorylation, which in turn inhibits the downstream stat3 tyr705 signaling pathway . This leads to the induction of cell death .
Biochemical Pathways
The related compound bp-1c affects the jak2/stat3 signaling pathway . This pathway is crucial for cell survival, and its inhibition can lead to apoptosis . Additionally, BP-1C has been shown to modulate the Akt/Src survival signal and alter the expression of interwoven apoptotic genes .
Result of Action
The related compound bp-1c has been shown to induce apoptosis, a form of programmed cell death . This anti-neoplastic activity could potentially make it a promising candidate for cancer treatment .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVEHNATUEDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-3-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

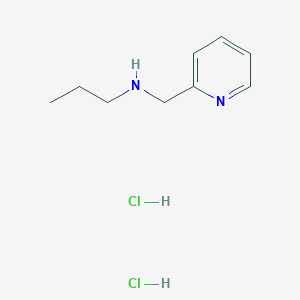
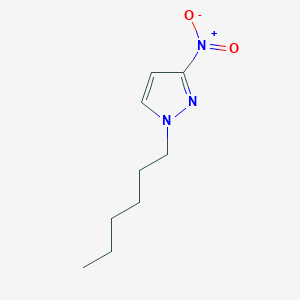

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
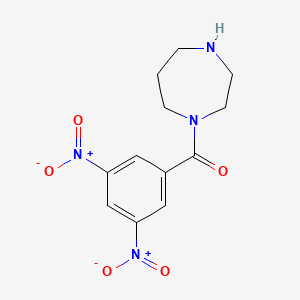
![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)
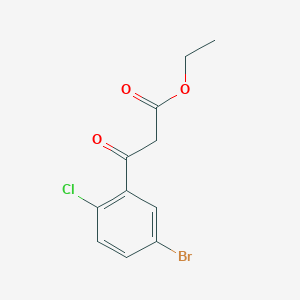
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)
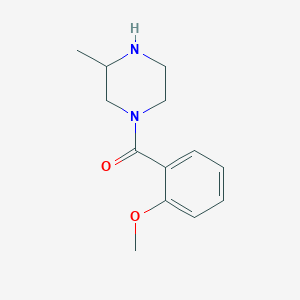

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)